4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid
CAS No.: 7079-15-4
Cat. No.: VC3725931
Molecular Formula: C13H9ClO2
Molecular Weight: 232.66 g/mol
* For research use only. Not for human or veterinary use.
![4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid - 7079-15-4](/images/structure/VC3725931.png)
Specification
CAS No. | 7079-15-4 |
---|---|
Molecular Formula | C13H9ClO2 |
Molecular Weight | 232.66 g/mol |
IUPAC Name | 2-(4-chlorophenyl)benzoic acid |
Standard InChI | InChI=1S/C13H9ClO2/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15)16/h1-8H,(H,15,16) |
Standard InChI Key | LCDIWTLDJLGFKG-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)C(=O)O |
Canonical SMILES | C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)C(=O)O |
Introduction
Chemical Identity and Structure
Basic Information
4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives. It is identified by the CAS registry number 7079-15-4 and has the European Community (EC) Number 672-465-3 . The compound was first registered in chemical databases on July 19, 2005, with the most recent modification to its record occurring on April 5, 2025 . This suggests ongoing research interest in this compound.
The molecular formula of the compound is C13H9ClO2, indicating the presence of 13 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . This composition reflects its structure as a biphenyl derivative with a carboxylic acid functional group and a chlorine substituent.
Structural Features
4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid consists of two benzene rings connected by a single bond, forming the biphenyl core structure. The carboxylic acid group (-COOH) is positioned at the 2-position of one benzene ring, while the chlorine atom is attached at the 4'-position of the second benzene ring . This particular substitution pattern gives the molecule its distinct chemical and physical properties.
The compound exists in both 2D and 3D conformational states, which have been documented in chemical databases . The 3D conformer provides valuable insights into the spatial arrangement of atoms within the molecule, which is crucial for understanding its interactions with biological systems and other chemicals.
Physical Properties
The physical properties of 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid contribute significantly to its behavior in various environments. Based on the available data, the compound is a solid at room temperature with physical characteristics typical of aromatic carboxylic acids.
Table 1: Key Physical Properties of 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid
The physical properties of this compound make it relevant for various chemical applications, particularly in organic synthesis and as a potential intermediate in the development of more complex molecules.
Chemical Properties
Computed Properties
Several computational methods have been used to predict the chemical properties of 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid. These computational approaches provide valuable insights into the compound's behavior in different chemical environments without the need for extensive experimental testing.
Spectral Characteristics
Spectral data for 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid includes 13C NMR spectra and GC-MS profiles as mentioned in the search results . These spectroscopic techniques are crucial for the identification and characterization of the compound.
The search results indicate that spectral data for this compound is available in SpectraBase, suggesting that both 13C NMR and mass spectrometry data have been recorded and cataloged . This spectral information is valuable for researchers seeking to confirm the identity and purity of the compound in their studies.
Reactivity
The reactivity of 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid is primarily determined by its functional groups. The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction. The chlorine atom at the 4'-position can potentially participate in substitution reactions, particularly under catalytic conditions.
The biphenyl structure provides a rigid backbone that can influence the reactivity of the functional groups. The proximity of the carboxylic acid group to the biphenyl junction may result in steric effects that impact its reactivity compared to simpler benzoic acid derivatives.
Hazard Code | Description | Hazard Category | Warning Statement |
---|---|---|---|
H315 | Causes skin irritation | Skin corrosion/irritation | Warning |
H319 | Causes serious eye irritation | Serious eye damage/eye irritation | Warning |
H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation | Warning |
These hazard classifications are based on aggregated information from two reports by companies from two notifications to the ECHA C&L Inventory, with 100% agreement on the classifications .
Applications and Research Relevance
Patents and Intellectual Property
The search results indicate that patents are available for the chemical structure of 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid, which can be accessed through the WIPO PATENTSCOPE using the InChIKey LCDIWTLDJLGFKG-UHFFFAOYSA-N . This suggests that the compound has been included in patent applications, potentially related to novel synthetic methods, applications, or derivatives.
The patent information, along with the compound's presence in multiple chemical databases, underscores its relevance in contemporary chemical research and potential commercial applications.
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